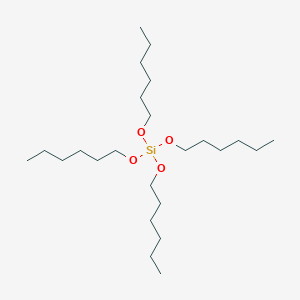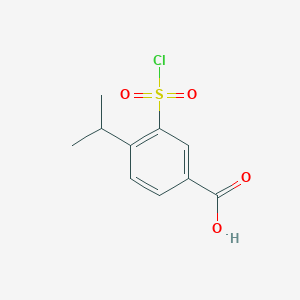
Cimemoxin
Übersicht
Beschreibung
Cimemoxin, also known as cyclohexylmethylhydrazine, is a hydrazine monoamine oxidase inhibitor (MAOI) antidepressant. It was never marketed but has been studied for its potential therapeutic effects. The compound has a molecular formula of C7H16N2 and a molar mass of 128.219 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cimemoxin kann durch folgende Schritte synthetisiert werden:
Ausgangsmaterial:
Reduktion: Das Hydrazone wird dann durch katalytische Hydrierung reduziert.
Hydrolyse: Die Acetylgruppe wird durch saure Hydrolyse entfernt, um this compound zu erhalten.
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cimemoxin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Das Hydrazone-Zwischenprodukt wird während seiner Synthese reduziert.
Substitution: Es kann mit geeigneten Reagenzien an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Katalytische Hydrierung: Wird im Reduktionsschritt seiner Synthese verwendet.
Saure Hydrolyse: Wird verwendet, um die Acetylgruppe zu entfernen.
Hauptprodukte:
- Das Hauptprodukt aus der Synthese und den Reaktionen von this compound ist die Verbindung selbst, Cyclohexylmethylhydrazin.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung in der Untersuchung von Hydrazinderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Monoaminoxidase-Enzyme.
Medizin: Aufgrund seiner MAOI-Eigenschaften als potenzielles Antidepressivum untersucht.
Industrie: Potenzielle Anwendungen bei der Synthese anderer Hydrazinderivate
5. Wirkmechanismus
Cimemoxin übt seine Wirkung aus, indem es die Aktivität von Monoaminoxidase-Enzymen hemmt. Diese Enzyme sind für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Dopamin und Noradrenalin verantwortlich. Durch die Hemmung dieser Enzyme erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was zur Linderung von Depressionssymptomen beitragen kann .
Ähnliche Verbindungen:
Iproniazid: Ein weiteres Hydrazin-MAOI mit antidepressiven Eigenschaften.
Nialamid: Ein Hydrazinderivat mit ähnlicher MAOI-Aktivität.
Vergleich:
Aktivität: this compound besitzt die 50-fache relative Aktivität von Iproniazid und die 25-fache von Nialamid.
Einzigartigkeit: Die höheren Aktivitätswerte von this compound machen es zu einem stärkeren Inhibitor im Vergleich zu seinen Gegenstücken, obwohl es nie vermarktet wurde.
This compound zeichnet sich durch seine hohe relative Aktivität und potenzielle therapeutische Wirkungen aus, was es zu einer in der wissenschaftlichen Forschung interessanten Verbindung macht.
Wirkmechanismus
Cimemoxin exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Iproniazid: Another hydrazine MAOI with antidepressant properties.
Nialamide: A hydrazine derivative with similar MAOI activity.
Comparison:
Activity: Cimemoxin possesses 50 times the relative activity of iproniazid and 25 times that of nialamide.
Uniqueness: this compound’s higher activity levels make it a more potent inhibitor compared to its counterparts, although it was never marketed.
This compound stands out due to its high relative activity and potential therapeutic effects, making it a compound of interest in scientific research.
Eigenschaften
IUPAC Name |
cyclohexylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMBGHSWFWYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191314 | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-16-7 | |
| Record name | (Cyclohexylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMEMOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)


![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)urea](/img/structure/B1593694.png)




